4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide
Description
Properties
Molecular Formula |
C16H23BrN2OS |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C16H22N2OS.BrH/c1-5-16(3,4)11-7-8-14(19-6-2)12(9-11)13-10-20-15(17)18-13;/h7-10H,5-6H2,1-4H3,(H2,17,18);1H |
InChI Key |
CKZPWBFWSZLOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Core
The thiazole core can be synthesized through the reaction of α-halo ketones with thiourea, a well-established method in thiazole chemistry. This approach typically involves:
- Reactants : An α-halo ketone and thiourea.
- Conditions : The reaction is usually carried out in an alcohol solvent, such as ethanol, at elevated temperatures (reflux conditions).
- Reaction Mechanism : The nucleophilic attack of thiourea on the α-halo ketone leads to the formation of the thiazole ring.
For example, a typical reaction setup may involve:
| Reactant | Amount | Condition |
|---|---|---|
| α-Halo Ketone | 1 equivalent | Reflux in ethanol |
| Thiourea | 1 equivalent | Reflux in ethanol |
This method has been successfully employed to produce various substituted thiazoles, providing a versatile platform for further modifications.
Functionalization of Thiazole
Once the thiazole core is synthesized, functionalization can occur at different positions to introduce the desired substituents:
- Amine Substitution : The introduction of an amine group at the 2-position of the thiazole can be achieved through nucleophilic substitution reactions. This step often involves:
- Reactants : The synthesized thiazole and an amine (e.g., 4-(2-Ethoxy-5-(tert-pentyl)phenyl)amine).
- Conditions : Typically conducted under acidic conditions to promote the reaction.
| Step | Reactant | Amount | Condition |
|---|---|---|---|
| Thiazole Reaction | Thiazole Core | 1 equivalent | Acidic conditions |
| Amine | 4-(2-Ethoxy-5-(tert-pentyl)phenyl)amine | 1 equivalent | Stirring at room temperature |
This step is crucial for achieving the final product, as it determines the biological activity and properties of the compound.
Formation of Hydrobromide Salt
To convert the base form of 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine into its hydrobromide salt, a simple acid-base reaction can be performed:
- Procedure : Dissolve the amine in a suitable solvent (e.g., ethanol or water), then add hydrobromic acid dropwise while stirring.
| Component | Amount |
|---|---|
| Amine Base | 1 equivalent |
| Hydrobromic Acid | Stoichiometric amount |
The resulting precipitate can be filtered and dried to yield the hydrobromide salt, which is often more stable and easier to handle than the free base.
The preparation of 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide involves a multi-step synthetic process that includes the formation of a thiazole core followed by amine functionalization and salt formation. Each step requires careful optimization of conditions to ensure high yields and purity of the final product. This compound's synthesis exemplifies the intricate nature of organic chemistry and its applications in developing biologically active molecules.
Chemical Reactions Analysis
Types of Reactions
4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium ethoxide, ethyl bromide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide, have been extensively investigated for their anticancer properties. Research indicates that these compounds can induce cytotoxic effects on different cancer cell lines by inhibiting key cellular pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of thiazole derivatives, 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide was tested against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potent activity (values not specified in the search results) .
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| HepG2 | Not specified | Induces apoptosis |
| PC12 | Not specified | Cell cycle arrest |
Antibacterial and Antifungal Properties
The compound has shown promising results in combating bacterial and fungal infections. Thiazole derivatives are often evaluated for their minimum inhibitory concentration (MIC) against various pathogens.
Case Study: Antimicrobial Activity
In a comparative study, 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity with MIC values ranging from 100 to 400 µg/ml .
| Microorganism | MIC (µg/ml) | Activity |
|---|---|---|
| Staphylococcus aureus | 200 | Moderate |
| Escherichia coli | 300 | Moderate |
| Candida albicans | 150 | Moderate |
Mechanism of Action
The mechanism of action of 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in core heterocycles, substituent positions, and functional groups. Key examples include:
Key Observations :
- Core Heterocycle : Thiazoles (e.g., target compound, 3a) exhibit planar structures ideal for π-π stacking in enzyme binding, while thiadiazoles (e.g., ) introduce additional sulfur atoms, altering electronic properties and bioactivity profiles .
- Ethoxy groups (target compound) may improve metabolic stability relative to halogenated analogs (e.g., 4-chloro in ) .
Physicochemical Properties
- Solubility : The hydrobromide salt (target compound) likely has higher aqueous solubility than neutral thiazoles (e.g., 3a) or hydrochlorides () due to stronger ion-dipole interactions .
- Thermal Stability : Melting points for thiazole derivatives range from 98–99°C () to 408 K (135°C) for thiadiazoles (). The target compound’s stability remains uncharacterized but is expected to align with hydrobromide salts .
Biological Activity
4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a thiazole ring structure and various substituents, is being investigated for its antimicrobial, anticancer, and other therapeutic properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide is C16H23BrN2OS, with a molecular weight of 371.3 g/mol. Its IUPAC name is 4-[2-ethoxy-5-(2-methylbutan-2-yl)phenyl]-1,3-thiazol-2-amine;hydrobromide. The compound features a thiazole ring and an ethoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23BrN2OS |
| Molecular Weight | 371.3 g/mol |
| IUPAC Name | 4-[2-ethoxy-5-(tert-pentyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
| InChI Key | CKZPWBFWSZLOGE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety is known to participate in various biochemical pathways, potentially modulating enzyme activities that influence cell proliferation and survival.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 to 125 μM against these pathogens .
Table: Antimicrobial Activity of Related Thiazole Compounds
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Schiff Base Derivative | Staphylococcus aureus | 15.625 - 62.5 |
| Schiff Base Derivative | Enterococcus faecalis | 62.5 - 125 |
| 4-Aminothiazole Derivative | Mycobacterium tuberculosis | Not specified |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that specific aminothiazole compounds demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma), with IC50 values indicating effective cytotoxicity at low concentrations .
Table: Anticancer Activity of Thiazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(substituted)-thiazol-2-amine | HepG2 | <10 |
| N-(substituted)-thiazol-2-amine | PC12 | <10 |
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against biofilms formed by Staphylococcus aureus. The results indicated that certain compounds exhibited significant biofilm inhibition, outperforming standard antibiotics like ciprofloxacin .
- Anticancer Potential : Another investigation focused on the anticancer properties of aminothiazole derivatives, revealing promising results against breast cancer cell lines with IC50 values under 1 µM .
Q & A
Q. What are the standard synthetic routes for 4-(2-Ethoxy-5-(tert-pentyl)phenyl)thiazol-2-amine hydrobromide?
The compound can be synthesized via cyclocondensation reactions involving thioglycolic acid and appropriately substituted precursors. For example, thiazole derivatives are often prepared by refluxing thioglycolic acid with carbonyl-containing intermediates (e.g., aldehydes or ketones) in solvents like 1,4-dioxane, catalyzed by piperidine. Post-reaction purification involves acidification, filtration, and recrystallization . Modifications to the aryl substituents (e.g., tert-pentyl or ethoxy groups) require tailored aldehyde precursors and optimized reaction times (typically 5–8 hours under reflux) .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for ethoxy (-OCH2CH3), tert-pentyl (C(CH2CH3)3), and thiazole protons (δ 6.8–8.2 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and C-S (~690 cm⁻¹) bonds .
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, particularly for analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines .
Q. What in vitro models are used to evaluate its cytotoxicity?
Standard protocols involve testing against human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) using sulforhodamine B (SRB) assays. Cells are maintained in RPMI-1640 medium with 5% FBS and incubated at 37°C/5% CO₂. Cytotoxicity is quantified via IC₅₀ values, with CHS-828 as a reference compound. Normal fibroblast cells (WI-38) are included to assess selectivity .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substituents on the phenyl and thiazole rings critically modulate activity. For example:
- Ethoxy groups : Enhance solubility and membrane permeability .
- tert-Pentyl groups : Increase steric bulk, potentially improving target binding (e.g., kinase inhibition) .
- Thiazole core : Essential for π-π stacking interactions with biological targets. SAR studies on analogs show that halogenation (e.g., Br, Cl) at specific positions can boost cytotoxicity by up to 50% .
Q. How can discrepancies in cytotoxicity data across studies be resolved?
Variability often arises from:
- Cell line heterogeneity : NUGC (gastric) vs. HA22T (liver) cells may express differing receptor profiles .
- Assay conditions : DMSO concentration (>0.5% can artifactually suppress viability) and incubation time (24–72 hours) must be standardized .
- Batch purity : Impurities from incomplete recrystallization or side reactions (e.g., oxidation) can skew results. HPLC-MS validation is recommended .
Q. What computational methods predict binding affinity and mechanism of action?
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with targets like tubulin or topoisomerases. For example, analogs with tert-butyl groups show preferential binding to the colchicine site of tubulin, disrupting microtubule assembly . QSAR models further correlate logP values with cytotoxicity, guiding lead optimization .
Q. How can reaction conditions be optimized for higher synthetic yields?
Key parameters include:
- Catalyst selection : Piperidine vs. triethylamine affects cyclization efficiency .
- Solvent polarity : 1,4-dioxane improves intermediate solubility compared to ethanol .
- Temperature : Reflux at 90–120°C balances reaction rate and side-product formation. For example, POCl3-mediated cyclizations at 90°C yield 70–85% pure product .
Methodological Considerations
Q. How are stability and storage conditions determined for this compound?
Stability studies under varying pH (4–9), temperature (4°C vs. ambient), and light exposure guide storage protocols. Hydrobromide salts generally exhibit superior stability in desiccated, light-protected environments compared to free bases .
Q. What analytical techniques quantify purity and degradation products?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- LC-MS : Identifies degradation products (e.g., hydrolyzed ethoxy groups) .
- Elemental Analysis : Validates stoichiometric consistency (C, H, N, S, Br) within ±0.3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
